

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-ethynylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-ethynylbenzoate**

Cat. No.: **B1297170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **Methyl 2-ethynylbenzoate** (CAS No: 33577-99-0).^{[1][2][3][4]} The information herein is compiled for use in research, synthesis, and drug development applications where precise knowledge of a compound's physical properties is essential for experimental design, process development, and quality control.

Core Physical and Chemical Properties

Methyl 2-ethynylbenzoate is a benzoate ester derivative with a terminal ethynyl group at the ortho position of the aromatic ring.^[5] This structural feature, particularly the reactive ethynyl group, makes it a valuable intermediate in various organic syntheses, including cross-coupling reactions like the Sonogashira reaction and click chemistry.^[5]

Table 1: Summary of Physical and Chemical Data for **Methyl 2-ethynylbenzoate**

Property	Value	Source(s)
CAS Number	33577-99-0	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₈ O ₂	[2] [4]
Molecular Weight	160.17 g/mol	[2] [4] [5]
Appearance	Brown oil	[5]
Boiling Point	250.3 ± 23.0 °C at 760 mmHg (Predicted)	[5]
Melting Point	Data not available	
Density	Uncharacterized	[5]
Purity	96%	
Storage Conditions	Store at 2-8°C, under Argon, desiccated	

Experimental Protocols for Physical Characterization

While some physical properties of **Methyl 2-ethynylbenzoate** are not readily available in the literature, the following are detailed, standard experimental protocols that can be employed for their determination.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance like **Methyl 2-ethynylbenzoate**, the capillary method is a common and effective technique.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- Sample Preparation: A small amount (a few milliliters) of **Methyl 2-ethynylbenzoate** is placed into a fusion tube.[\[1\]](#)[\[7\]](#)

- Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[1][8]
- Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).[1][8][9]
- Heating and Observation: The apparatus is heated slowly and uniformly.[1] As the temperature rises, air trapped in the capillary tube will be expelled. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[1]
- Boiling Point Determination: Heating is then discontinued. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[9]

Determination of Density (Pycnometer Method)

Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[10][11]

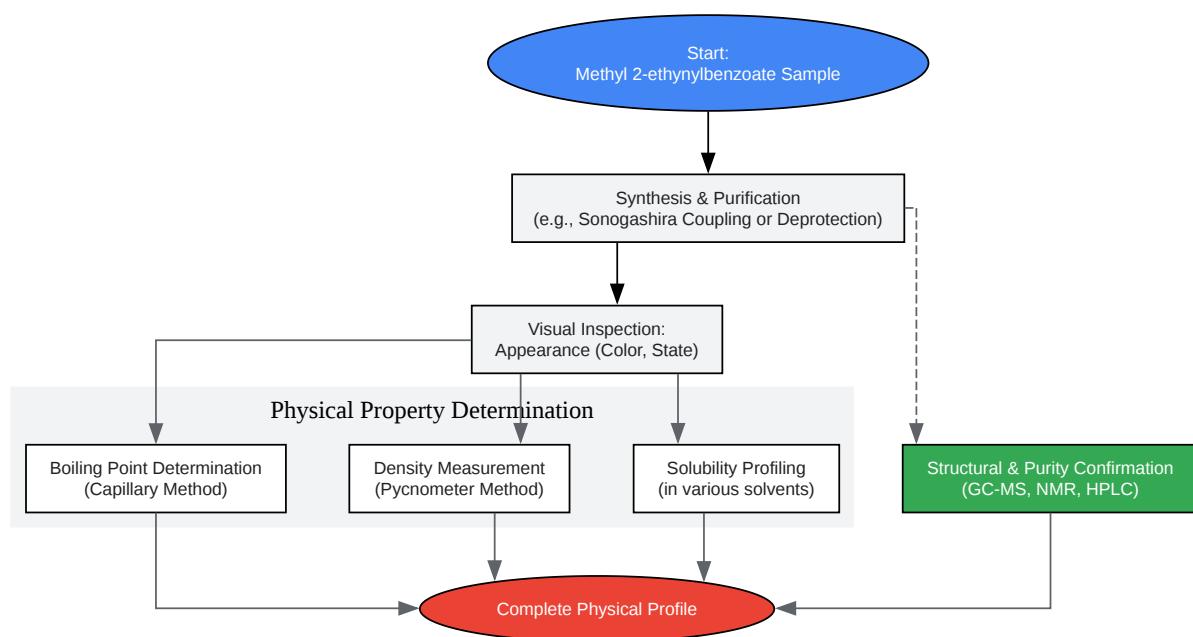
Methodology:

- Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately (m_1).[10]
- Sample Filling: The pycnometer is filled with **Methyl 2-ethynylbenzoate**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- Weighing with Sample: The filled pycnometer is weighed again to determine the mass of the pycnometer and the sample (m_2).
- Cleaning and Calibration with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density (ρ_{water}). It is then weighed to find the mass of the pycnometer and water (m_3).

- Calculation: The density of **Methyl 2-ethynylbenzoate** (ρ_{sample}) is calculated using the following formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{water}}$

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in reactions, formulations, and purification processes. A systematic approach is used to determine solubility.[2][12][13][14]


Methodology:

- Solvent Selection: A range of standard solvents should be tested, including water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO₃, and common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane, toluene, and dimethylformamide).[2][5]
- Qualitative Solubility Test:
 - To a small, clean test tube, add approximately 25 mg of **Methyl 2-ethynylbenzoate**.
 - Add the selected solvent dropwise (starting with ~0.5 mL) and shake vigorously after each addition.[13]
 - Observe if the compound dissolves completely. Continue adding the solvent up to a total volume of 3 mL.
 - The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some but not all dissolves, and "insoluble" if it does not appear to dissolve at all.[13]
- Quantitative Solubility Determination (Shake-Flask Method):
 - Prepare a saturated solution of **Methyl 2-ethynylbenzoate** in a chosen solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
 - Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
 - Carefully separate the undissolved solute from the solution by filtration or centrifugation.

- Determine the concentration of **Methyl 2-ethynylbenzoate** in the clear, saturated solution using an appropriate analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of **Methyl 2-ethynylbenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and physical characterization of **Methyl 2-ethynylbenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. scribd.com [scribd.com]
- 3. methyl 2-ethynylbenzoate | 33577-99-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 2-ethynylbenzoate | 33577-99-0 | Benchchem [benchchem.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. mt.com [mt.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of Methyl 2-ethynylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297170#physical-characteristics-of-methyl-2-ethynylbenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com